N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide
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Overview
Description
N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide is a synthetic organic compound belonging to the quinazolinone family This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 3-position can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Butanesulfonamide Group: The final step involves the sulfonation of the quinazolinone core with butanesulfonyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to modulate biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-propanesulfonamide
- N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-ethanesulfonamide
- N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-methanesulfonamide
Uniqueness
N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide is unique due to the presence of the butanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-(3-methyl-4-oxoquinazolin-6-yl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-4-7-20(18,19)15-10-5-6-12-11(8-10)13(17)16(2)9-14-12/h5-6,8-9,15H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWVIKUWKCPSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC2=C(C=C1)N=CN(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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